T338C Src-IN-1

Übersicht

Beschreibung

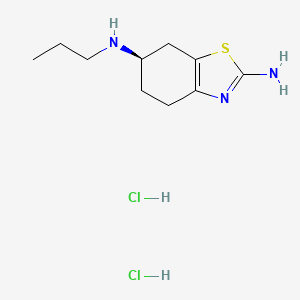

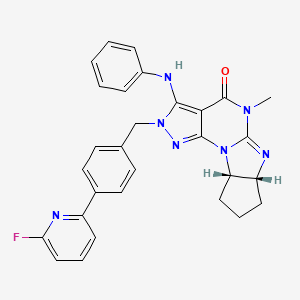

T338C Src-IN-1 is a potent inhibitor of the mutant-Src T338C . It has exhibited the most potent inhibition of T338C with an IC50 value of 111 nM, which is a 10-fold increase relative to WT c-Src . This compound is used for research purposes only .

Molecular Structure Analysis

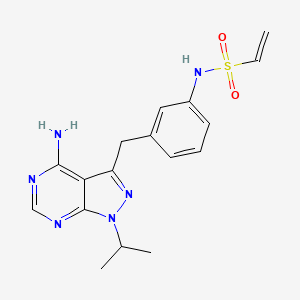

The molecular weight of T338C Src-IN-1 is 372.44 . Its molecular formula is C17H20N6O2S . The SMILES representation of its structure is NC1=C2C(N(C©C)N=C2CC3=CC(NS(=O)(C=C)=O)=CC=C3)=NC=N1 .Physical And Chemical Properties Analysis

T338C Src-IN-1 has a molecular weight of 372.44 and a molecular formula of C17H20N6O2S . The compound is stored under the recommended conditions provided in the Certificate of Analysis .Wissenschaftliche Forschungsanwendungen

Phosphorylation and Kinase Activity

Phosphorylation of Focal Adhesion Kinase by c-Src : A study demonstrated that a T338G Src mutant could phosphorylate focal adhesion kinase (Fak) in vitro. This implies a direct phosphorylation of Fak by Src, highlighting the kinase activity of Src mutants like T338C Src-IN-1 (Chaudhary, Brugge, & Cooper, 2002).

Phosphorylation States and Kinase Activity Correlation : Another study correlated the phosphorylation of pp60c-src tyrosine kinase at multiple sites, including Y338, with its kinase activity. This suggests the importance of phosphorylation sites like Y338 in determining the activity of Src-related kinases (Boerner et al., 1996).

Enzyme Engineering and Drug Development

Src-Abl Tyrosine Kinase Chimeras : Research on creating chimeric kinases for identifying direct substrates of c-Abl involved engineering Src kinases, including a mutation at I338, to accept unnatural nucleotides. This indicates potential applications in drug development and understanding kinase substrate interactions (Liu et al., 2000).

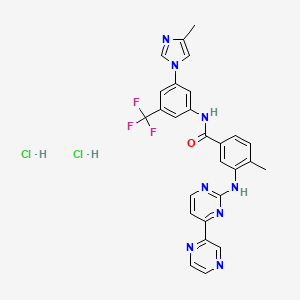

Chemical Genetic Strategy for Kinase Targeting : A study focused on creating specific inhibitors for Src kinases, including a T338C c-Src, demonstrated that these mutants could be irreversibly inhibited, providing a basis for the development of selective inhibitors (Garske et al., 2011).

Immunological Function and Signaling

CD33 Interaction with Phosphatases : Research on CD33, a myeloid specific receptor, showed that its phosphorylation recruits phosphatases SHP-1 and SHP-2. This finding, with the involvement of Y340 phosphorylation, suggests a role for Src kinases in immune cell signaling (Paul, Taylor, Stansbury, & McVicar, 2000).

Src Family Tyrosine Kinases in T Cell Signaling : A study found that Sam68, a protein involved in T cell receptor signaling, associates with Src family kinases, including Fyn and Lck, which are closely related to Src kinases like T338C Src-IN-1 (Fusaki, Iwamatsu, Iwashima, & Fujisawa, 1997).

Cellular Metabolism and Energy Regulation

- Mitochondrial Respiratory Capacity in CD8+ T Cells : Research shows that CD8(+) memory T cells possess significant mitochondrial spare respiratory capacity (SRC), regulated by interleukin-15. This indicates a role for Src kinases in cellular metabolism and energy regulation in immune cells (van der Windt et al., 2012).

Transcriptional Regulation

Nuclear Receptor Coactivators in Lung Expression : Studies on nuclear receptor coactivators, including SRC-1, in the lung demonstrate their role in transcriptional regulation of genes like SP-B, suggesting a link between Src kinases and gene expression (Naltner, Wert, Whitsett, & Yan, 2000).

Network Analysis in Breast Cancer : Research on SRC-1 in breast cancer revealed its role in forming transcriptional networks, regulating genes to enable cancer cells to evade therapy. This suggests the involvement of Src kinases in cancer progression and resistance (Browne et al., 2018).

Wirkmechanismus

Eigenschaften

IUPAC Name |

N-[3-[(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)methyl]phenyl]ethenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O2S/c1-4-26(24,25)22-13-7-5-6-12(8-13)9-14-15-16(18)19-10-20-17(15)23(21-14)11(2)3/h4-8,10-11,22H,1,9H2,2-3H3,(H2,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAFALAKLPXVLIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=NC=NC(=C2C(=N1)CC3=CC(=CC=C3)NS(=O)(=O)C=C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

T338C Src-IN-1 | |

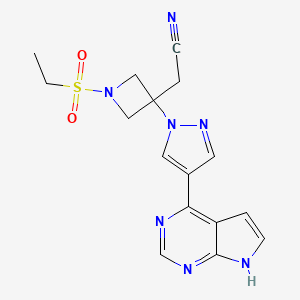

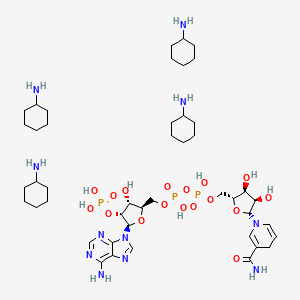

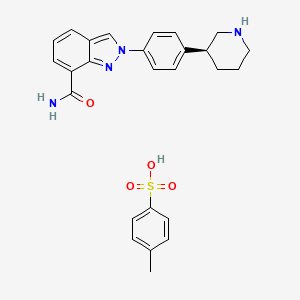

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[(1R)-1-[7-Methyl-2-(4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl]ethyl]amino]benzoic acid](/img/structure/B560039.png)

![butyl 6-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]pyridine-3-carboxylate](/img/structure/B560043.png)